1-Methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one
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Overview
Description
Preparation Methods
Prehelminthosporolactone can be isolated from the culture filtrates of Bipolaris sorokiniana . The extraction process involves growing the fungus in liquid culture, followed by the extraction of the compound using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound can then be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Chemical Reactions Analysis
Prehelminthosporolactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of prehelminthosporolactone can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
In agriculture, it has been explored as a potential herbicide due to its phytotoxic properties . In medicine, prehelminthosporolactone has shown promise as an antifungal and antibacterial agent . Additionally, it has been investigated for its potential use in the synthesis of novel bioactive compounds .
Mechanism of Action
The mechanism of action of prehelminthosporolactone involves its interaction with cellular membranes, leading to disruption of membrane integrity . This disruption is believed to be due to the compound’s ability to interfere with lipid bilayers, causing leakage of cellular contents and ultimately cell death . The molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Prehelminthosporolactone is structurally similar to other sesquiterpenoid compounds produced by Bipolaris species, such as prehelminthosporol, helminthosporal, and victoxinine . These compounds share similar biological activities, but prehelminthosporolactone is unique in its specific mode of action and potency . Other similar compounds include isosativenediol, dihydroprehelminthosporol, and sorokinianin .
Properties
IUPAC Name |
1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-8(2)10-5-6-15(4)9(3)12-13(10)11(15)7-17-14(12)16/h8,10-13H,3,5-7H2,1-2,4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJUYCPYOZTNDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3C1C(C2=C)C(=O)OC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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